molecular formula C9H13NO3 B1296765 Tert-butyl n-(2-furyl)carbamate CAS No. 56267-47-1

Tert-butyl n-(2-furyl)carbamate

Cat. No. B1296765
CAS RN: 56267-47-1
M. Wt: 183.2 g/mol
InChI Key: QUPYDDORIVFDHP-UHFFFAOYSA-N
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Description

Tert-butyl n-(2-furyl)carbamate, also known as tert-Butyl 2-furylcarbamate, is a chemical compound with the molecular formula C9H13NO3 . It is also known by other names such as 2-Methyl-2-propanyl 2-furylcarbamate and Carbamic acid, N-2-furanyl-, 1,1-dimethylethyl ester .


Synthesis Analysis

While specific synthesis methods for Tert-butyl n-(2-furyl)carbamate were not found, carbamates in general can be synthesized in the presence of natural phosphate as a catalyst, with excellent yield, simple workup, and benign environment .


Molecular Structure Analysis

The molecular structure of Tert-butyl n-(2-furyl)carbamate consists of a carbamate group (O-CO-NH-) attached to a tert-butyl group and a furanyl group . The average mass of the molecule is 183.204 Da .


Chemical Reactions Analysis

Carbamates, including Tert-butyl n-(2-furyl)carbamate, are known for their chemical stability and capability to permeate cell membranes . They can modulate inter- and intramolecular interactions with target enzymes or receptors .


Physical And Chemical Properties Analysis

Tert-butyl n-(2-furyl)carbamate has a molecular weight of 117.15 g/mol . It is structurally related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities .

Scientific Research Applications

  • Proteomics Research

    • Summary of Application : Tert-butyl N-(2-furyl)carbamate is a specialty product used in proteomics research .
  • Synthesis of N-Boc-protected Anilines

    • Summary of Application : Tert-butyl carbamate is used in the palladium-catalyzed synthesis of N-Boc-protected anilines .
    • Results or Outcomes : The use of tert-butyl carbamate in this context allows for the successful synthesis of N-Boc-protected anilines . These compounds are important intermediates in the synthesis of various pharmaceuticals and other organic compounds.
  • Preparation of Isobaric Mix Solution
    • Summary of Application : Tert-butyl carbamates, similar to Tert-butyl N-(2-furyl)carbamate, have been used in the preparation of isobaric mix solutions for use in post-column infusion experiments during single-stage orbitrap mass spectrometric analysis .
  • Preparation of Specialty Products for Proteomics Research
    • Summary of Application : Tert-butyl N-(2-furyl)carbamate is a specialty product used in proteomics research .

Safety And Hazards

While specific safety and hazards information for Tert-butyl n-(2-furyl)carbamate was not found, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the chemical in eyes, on skin, or clothing .

Future Directions

Carbamates, including Tert-butyl n-(2-furyl)carbamate, have received much attention in recent years due to their application in drug design and discovery . They are widely utilized as a peptide bond surrogate in medicinal chemistry . Therefore, future research may focus on exploring new applications of carbamates in medicinal chemistry and drug design.

properties

IUPAC Name

tert-butyl N-(furan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-9(2,3)13-8(11)10-7-5-4-6-12-7/h4-6H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPYDDORIVFDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10312141
Record name Tert-butyl n-(2-furyl)carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl n-(2-furyl)carbamate

CAS RN

56267-47-1
Record name 56267-47-1
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Record name Tert-butyl n-(2-furyl)carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(furan-2-yl)carbamate
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Synthesis routes and methods

Procedure details

A solution of furan-2-carboxylic acid (35.0 g, 312.2 mmol), triethylamine (86 mL, 624.5 mmol), and diphenyl phosphorazidate (DPPA) (135 mL, 624.5 mmol) in tert-butyl alcohol (400 mL) was refluxed overnight. The volatile was removed in vacuo and the residue was purified by chromatography (silica gel, PE to EA:PE (1:30, v:v)) to give compound C3-2 as a white solid (55.0 g, yield: 96%). 1H NMR (DMSO-d6, 400 MHz) δ: 1.43 (s, 9H), 5.91 (s, 1H), 6.37 (t, J=2.6 Hz, 1H), 7.26 (s, 1H), 9.81 (s, 1H).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
86 mL
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Feng, X Ma, HI Kenttämaa - Analytical Chemistry, 2021 - ACS Publications
Substituted ureas correspond to a class of organic compounds commonly used in agricultural and chemical fields. However, distinguishing between different ureas and differentiating …
Number of citations: 6 pubs.acs.org
E Feng - 2022 - hammer.purdue.edu
Since its introduction by JJ Thomson in 1913, 1 mass spectrometry has developed into a powerful analytical tool utilized in many fields, including pharmaceutical sciences, 2 …
Number of citations: 3 hammer.purdue.edu

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